molecular formula C5H5N5O B13112967 N-(Pyrazolo[1,5-a][1,3,5]triazin-4-yl)hydroxylamine

N-(Pyrazolo[1,5-a][1,3,5]triazin-4-yl)hydroxylamine

Katalognummer: B13112967
Molekulargewicht: 151.13 g/mol
InChI-Schlüssel: XJHMMOIOMRFPDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Pyrazolo[1,5-a][1,3,5]triazin-4-yl)hydroxylamine is a heterocyclic compound that features a pyrazolo[1,5-a][1,3,5]triazine core

Analyse Chemischer Reaktionen

Types of Reactions

N-(Pyrazolo[1,5-a][1,3,5]triazin-4-yl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where different substituents can be introduced into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazolo[1,5-a][1,3,5]triazin-4-yl core .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(Pyrazolo[1,5-a][1,3,5]triazin-4-yl)hydroxylamine is unique due to its specific structural configuration, which allows for diverse chemical modifications and applications. Its ability to act as a CDK2 inhibitor and its fluorescent properties make it a valuable compound in both medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C5H5N5O

Molekulargewicht

151.13 g/mol

IUPAC-Name

N-pyrazolo[1,5-a][1,3,5]triazin-4-ylhydroxylamine

InChI

InChI=1S/C5H5N5O/c11-9-5-7-3-6-4-1-2-8-10(4)5/h1-3,11H,(H,6,7,9)

InChI-Schlüssel

XJHMMOIOMRFPDP-UHFFFAOYSA-N

Kanonische SMILES

C1=C2N=CN=C(N2N=C1)NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.